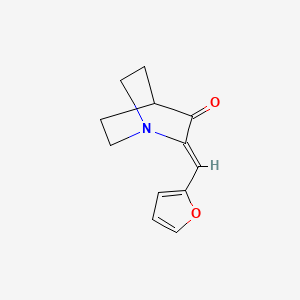

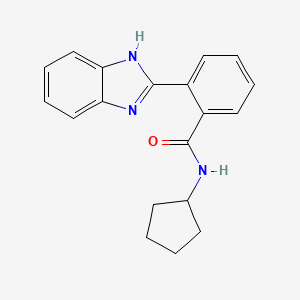

![molecular formula C19H23N3O4 B5569776 3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)

3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" often involves multi-step chemical reactions, including the formation of oxazolidinone rings and the introduction of indole and piperidine derivatives. Techniques such as catalysis under reflux conditions, as demonstrated in the synthesis of complex heterocycles, provide a basis for constructing similar molecular architectures (Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds akin to "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" is characterized by X-ray diffraction and spectral analyses. These techniques help confirm the spatial arrangement of atoms within the molecule and the presence of specific functional groups, contributing to its chemical properties and reactivity (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of "3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one" encompasses its ability to undergo conjugate additions, as well as reactions involving carbon dioxide and various amines. These reactions facilitate the formation of oxazolidinone derivatives and highlight the molecule's versatility in synthetic chemistry applications. Specific reactions include electrophilic substitution, nucleophilic addition, and ring-closure mechanisms leading to the formation of the oxazolidinone core and subsequent functionalization (Feroci et al., 2005).

Aplicaciones Científicas De Investigación

Oxazolidinone Antibacterial Agents

Oxazolidinones, including compounds with structures related to 3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one, are a novel class of antimicrobial agents that exhibit unique mechanisms of bacterial protein synthesis inhibition. Studies have demonstrated their effectiveness against a variety of clinically important human pathogens, including both methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, and Streptococcus pneumoniae, among others. These agents have shown bacteriostatic effects against staphylococci and enterococci and bactericidal effects against streptococci, without evidence of rapid resistance development in tested strains (Zurenko et al., 1996).

Piperazinyl Oxazolidinone Development

Research into piperazinyl oxazolidinones, structurally related to the chemical , has yielded compounds with significant antibacterial properties. These compounds have been found effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. The development of these agents highlights the potential for novel treatments against resistant bacterial strains (Tucker et al., 1998).

Synthetic and Antimicrobial Studies

Further synthetic efforts have led to the creation of [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiozolidin-4-ones, showing active antimicrobial properties against various bacterial and fungal strains. These findings open avenues for new antimicrobial agents with potential applications in combating microbial diseases (Prakash et al., 2013).

Antibacterial Activity of Novel Oxazolidinones

A series of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones have been synthesized and tested for their antibacterial activity. These compounds demonstrated strong to moderate in vitro antibacterial activity against both susceptible and resistant Gram-positive pathogenic bacteria, suggesting their potential as novel antibacterial agents (Phillips et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-(5-methoxy-1-methylindole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-20-16-4-3-15(25-2)11-13(16)12-17(20)18(23)21-7-5-14(6-8-21)22-9-10-26-19(22)24/h3-4,11-12,14H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWYCGJGDFDUQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCC(CC3)N4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)